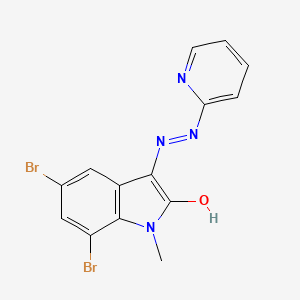
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
Descripción general
Descripción
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as DBIMH, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. DBIMH is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has shown potential applications in various fields of scientific research. In medicinal chemistry, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been studied for its ability to inhibit certain enzymes and receptors, making it a potential candidate for the development of new drugs. In particular, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been studied for its anticancer properties, as it has been shown to inhibit the growth of certain cancer cells.
Mecanismo De Acción
The mechanism of action of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the inhibition of certain enzymes and receptors in the body. In particular, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the activity of certain cancer cells, although the exact mechanism of this inhibition is not yet fully understood.
Biochemical and Physiological Effects:
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have various biochemical and physiological effects. In particular, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of tyrosinase, leading to a decrease in melanin production. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this inhibition is not yet fully understood. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it has not yet been extensively studied in vivo, and its potential toxicity and side effects are not yet fully understood. Additionally, the mechanism of action of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not yet fully understood, which may limit its potential applications in certain fields of research.
Direcciones Futuras
There are several future directions for research on 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of hyperpigmentation disorders and cancer. Another direction is to investigate its potential toxicity and side effects in vivo, in order to better understand its safety profile. Additionally, further research is needed to fully elucidate the mechanism of action of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), which may lead to new insights into its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves a multi-step process that begins with the reaction of 5,7-dibromo-1-methyl-1H-indole-2,3-dione with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde to form the final product, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). The synthesis of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been optimized to increase yield and purity, and various analytical techniques such as NMR spectroscopy and HPLC have been used to confirm the structure and purity of the product.
Propiedades
IUPAC Name |
5,7-dibromo-1-methyl-3-(pyridin-2-yldiazenyl)indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N4O/c1-20-13-9(6-8(15)7-10(13)16)12(14(20)21)19-18-11-4-2-3-5-17-11/h2-7,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUSYUHQLOJGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)Br)C(=C1O)N=NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416990 | |
| Record name | AC1NSXN8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-1-methyl-3-(pyridin-2-yldiazenyl)indol-2-ol | |
CAS RN |
5624-28-2 | |
| Record name | AC1NSXN8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



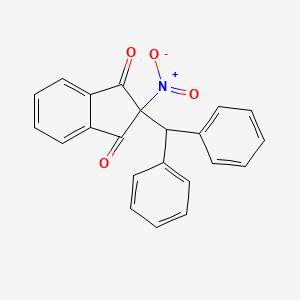
![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)

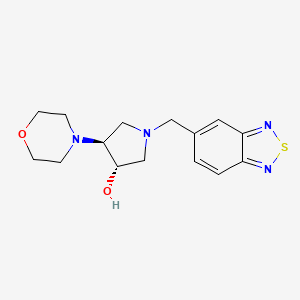
![2,4-dichloro-5-{[(4-ethoxyphenyl)amino]sulfonyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B5071037.png)


![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071048.png)
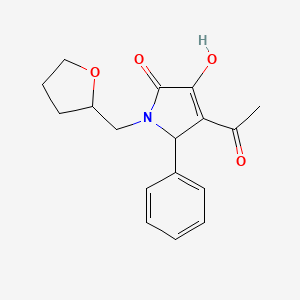
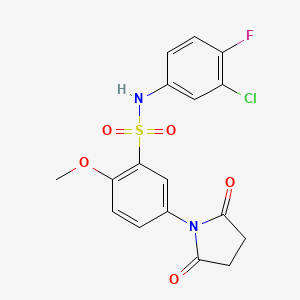
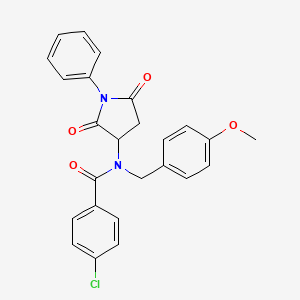
![3-(3,4-difluorophenyl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5071069.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5071091.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5071106.png)